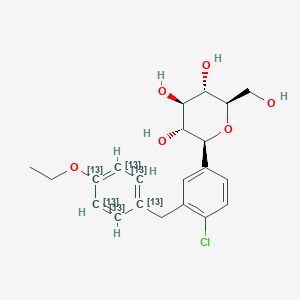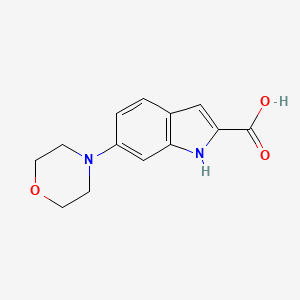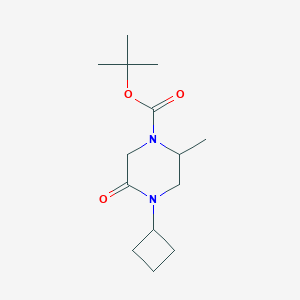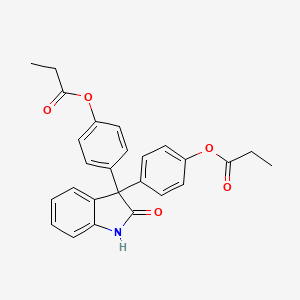
N-Dimethylmaprotilin Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dimethylmaprotilin Iodide is a chemical compound with the molecular formula C22H28IN and a molecular weight of 433.37 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of N-Dimethylmaprotilin Iodide involves the reaction of maprotiline with methyl iodide. The reaction is typically carried out in an inert atmosphere at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
N-Dimethylmaprotilin Iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Dimethylmaprotilin Iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Research involving this compound includes studying its effects on biological systems and its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties and potential use in drug development.
Industry: This compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Dimethylmaprotilin Iodide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-Dimethylmaprotilin Iodide can be compared with other similar compounds, such as:
Maprotiline: The parent compound from which this compound is derived.
N-Methylmaprotiline: A related compound with a similar structure but different functional groups.
N-Diethylmaprotiline: Another analog with different alkyl groups attached to the nitrogen atom.
Properties
Molecular Formula |
C22H29IN+ |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
trimethyl-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]azanium;hydroiodide |
InChI |
InChI=1S/C22H28N.HI/c1-23(2,3)16-8-14-22-15-13-17(18-9-4-6-11-20(18)22)19-10-5-7-12-21(19)22;/h4-7,9-12,17H,8,13-16H2,1-3H3;1H/q+1; |
InChI Key |
OWHRMJZSLIJEEY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
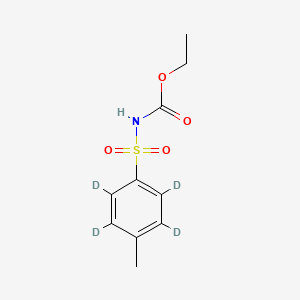
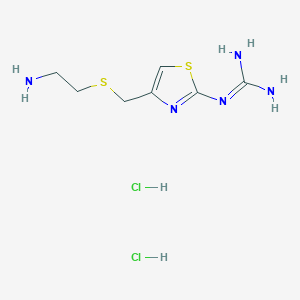
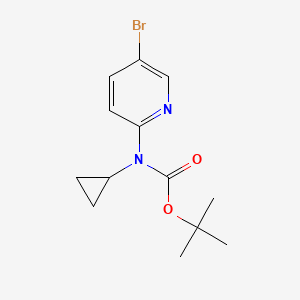
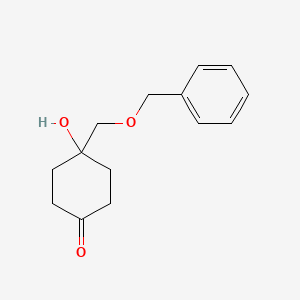
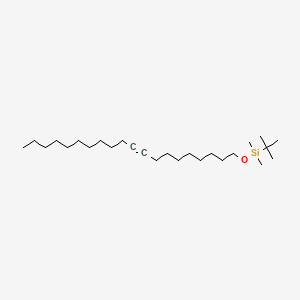

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
